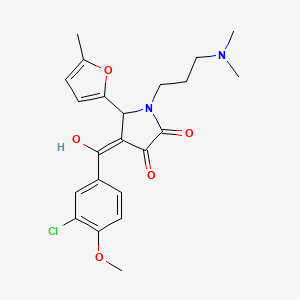

4-(3-chloro-4-methoxybenzoyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one

Description

The compound 4-(3-chloro-4-methoxybenzoyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one is a pyrrol-2-one derivative characterized by:

- A 3-chloro-4-methoxybenzoyl group at position 4, providing electron-withdrawing (Cl) and electron-donating (OCH₃) substituents.

- A 3-(dimethylamino)propyl chain at position 1, enhancing solubility and bioavailability through its basic tertiary amine .

Properties

IUPAC Name |

(4E)-4-[(3-chloro-4-methoxyphenyl)-hydroxymethylidene]-1-[3-(dimethylamino)propyl]-5-(5-methylfuran-2-yl)pyrrolidine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25ClN2O5/c1-13-6-8-17(30-13)19-18(20(26)14-7-9-16(29-4)15(23)12-14)21(27)22(28)25(19)11-5-10-24(2)3/h6-9,12,19,26H,5,10-11H2,1-4H3/b20-18+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNKHEQQGXMUUAR-CZIZESTLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2C(=C(C3=CC(=C(C=C3)OC)Cl)O)C(=O)C(=O)N2CCCN(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)C2/C(=C(/C3=CC(=C(C=C3)OC)Cl)\O)/C(=O)C(=O)N2CCCN(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(3-chloro-4-methoxybenzoyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one , often referred to as compound 1 , is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to synthesize available research findings regarding its biological activity, including mechanisms of action, therapeutic potential, and comparative analyses with similar compounds.

Chemical Structure and Properties

Compound 1 is characterized by a pyrrole ring with various substituents that enhance its biological profile. The molecular formula is with a molecular weight of approximately 442.94 g/mol. The unique combination of functional groups, including a chloro group, methoxy group, and dimethylamino group, suggests enhanced solubility and bioavailability, which are critical for pharmacological efficacy.

Biological Activity Overview

Research indicates that compounds similar to compound 1 exhibit a range of biological activities:

- Anticancer Activity : Studies have shown that derivatives of pyrrole compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : The presence of furan and methoxy groups has been associated with enhanced antimicrobial activity against various pathogens.

- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit specific enzymes, such as phosphodiesterases, which play significant roles in cellular signaling pathways.

The biological activity of compound 1 can be attributed to several mechanisms:

- Receptor Modulation : Compounds with similar structures have been identified as positive allosteric modulators of neurotransmitter receptors, enhancing synaptic transmission without the excitotoxic effects associated with direct agonists .

- Enzyme Interaction : The compound may interact with key enzymes involved in metabolic pathways, leading to altered cellular responses .

Comparative Analysis

A comparative analysis with structurally similar compounds reveals insights into the unique properties of compound 1:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Compound A | Similar pyrrole ring; different substituents | Anticancer |

| Compound B | Contains a methoxy group; no chloro substituent | Antimicrobial |

| Compound C | Dimethylamino group present; different acyl group | Kinase inhibition |

This table highlights how variations in substituents can significantly affect biological activity. Compound 1's specific combination of functional groups may enhance its therapeutic profile compared to its analogs.

Case Studies

Recent studies have focused on the synthesis and biological evaluation of compound 1:

- Synthesis and Efficacy : Research has demonstrated efficient synthetic routes for compound 1 using microwave-assisted techniques, which optimize yields and reduce reaction times. This method enhances the feasibility of producing this compound for further biological evaluations.

- In Vitro Studies : In vitro assays have shown that compound 1 exhibits significant inhibitory effects on cancer cell lines, suggesting potential applications in oncology. For example, it was found to induce apoptosis in specific cancer cell lines at micromolar concentrations .

- Toxicological Assessments : Toxicity studies indicate that while compound 1 is effective against target cells, it exhibits low toxicity towards human erythrocytes, making it a promising candidate for further development .

Future Directions

The ongoing research into compound 1 suggests several avenues for future exploration:

- Mechanistic Studies : Further investigations are needed to elucidate the precise mechanisms through which compound 1 exerts its biological effects.

- In Vivo Evaluations : Animal model studies will be crucial to assess the pharmacokinetics and therapeutic efficacy in a living organism.

- Structural Optimization : Modifying the existing structure could lead to derivatives with enhanced activity or reduced side effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The target compound’s structural analogs differ primarily in substituents on the benzoyl group, the aryl/furan moiety at position 5, and the aminoalkyl chain. These variations influence molecular weight, melting point, solubility, and biological activity.

Table 1: Key Structural and Physical Comparisons

*DMAP = 3-(dimethylamino)propyl; †Estimated based on similar analogs; ‡Approximated from substituent contributions.

Functional Group Impact

- Trifluoromethyl (Compound 51) and isopropoxy (Compound 371927-22-9) substituents in analogs may enhance metabolic stability or lipophilicity .

- Aryl/Furan Moiety (Position 5): The 5-methylfuran-2-yl group in the target compound is distinct from phenyl derivatives (e.g., 3-Cl-phenyl in Compound 29).

- Aminoalkyl Chain (Position 1): The dimethylaminopropyl (DMAP) chain in the target compound improves water solubility compared to hydroxypropyl (Compound 29) or methoxypropyl (Compound 51) chains. Tertiary amines are also less prone to oxidation than secondary amines .

Q & A

Q. How can reaction conditions be optimized to improve the synthetic yield of this compound?

Methodological Answer: Optimize reaction parameters through iterative adjustments of:

- Temperature and time : Extending reaction time (e.g., reflux for 10 h vs. 3 h) or adjusting temperature can improve cyclization efficiency, as seen in analogs where yields increased from 9% to 62% under prolonged heating .

- Solvent systems : Use polar aprotic solvents (e.g., 1,4-dioxane) to enhance intermediate stability, as demonstrated in the synthesis of structurally related pyrrolones .

- Substituent compatibility : Electron-withdrawing groups (e.g., -Cl, -CF₃) on aryl aldehydes may reduce yields due to steric or electronic hindrance, requiring recrystallization from MeOH/EtOH mixtures to isolate pure products .

Q. What are the standard characterization techniques for confirming the structure of this compound?

Methodological Answer: Employ a multi-technique approach:

- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy, dimethylamino) and hydrogen bonding interactions (e.g., 3-hydroxy group) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ peaks with <5 ppm error) .

- Melting point analysis : Compare with analogs (e.g., 235–265°C range for related pyrrolones) to assess purity and crystallinity .

Advanced Research Questions

Q. What structural modifications enhance the compound’s bioactivity, and how are they validated?

Methodological Answer: Use structure-activity relationship (SAR) studies to:

- Modify substituents : Replace the 5-methylfuran group with electron-rich aryl rings (e.g., 4-tert-butylphenyl or 4-dimethylaminophenyl) to test solubility and receptor binding .

- Functionalize the dimethylamino side chain : Introduce hydrophilic groups (e.g., hydroxypropyl) to improve pharmacokinetics, as shown in analogs with enhanced aqueous stability .

- Validation : Pair synthetic analogs with in vitro assays (e.g., enzyme inhibition or cell viability) and correlate activity with structural features via regression analysis .

Q. How can contradictory data on substituent effects (e.g., yields vs. bioactivity) be resolved?

Methodological Answer: Address discrepancies through:

- Systematic comparison : Contrast analogs with identical substituents but varying reaction conditions (e.g., 3-chlorophenyl derivatives yielding 47% vs. 18% under different protocols) .

- Mechanistic studies : Use density functional theory (DFT) to model reaction pathways and identify steric/electronic barriers to cyclization .

- Validation : Reproduce experiments with controlled variables (e.g., solvent purity, inert atmosphere) to isolate confounding factors .

Q. What computational or analytical strategies are recommended for probing reaction mechanisms?

Methodological Answer:

- Kinetic profiling : Monitor intermediate formation via in situ FTIR or HPLC to identify rate-limiting steps (e.g., cyclization vs. acylation) .

- Molecular docking : Simulate interactions between the 3-hydroxy group and target enzymes (e.g., kinases) to prioritize synthetic targets .

- Isotopic labeling : Use ¹⁸O-labeled reagents to trace hydroxy group origins and confirm intramolecular cyclization pathways .

Methodological Challenges and Solutions

Q. How can low solubility in aqueous media be addressed for biological testing?

Methodological Answer:

- Prodrug synthesis : Convert the 3-hydroxy group to a phosphate ester for improved solubility, as seen in analogs with enhanced bioavailability .

- Formulation optimization : Use cyclodextrin inclusion complexes or PEGylated nanoparticles to stabilize the compound in physiological buffers .

Q. What strategies mitigate analytical challenges in detecting degradation products?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.